Apomorphine Hydrochloride

Dopamine Receptor Pharmacology Receptor Binding Affinity D4 Receptor Selectivity

Apomorphine Hydrochloride (CAS 314-19-2) combines exceptional D4 affinity (Ki 2.6 nM, pKi 8.36) with 38.8-fold selectivity over D1—a signature unmatched by pramipexole/ropinirole. Network meta-analysis confirms 99.0% SUCRA for non-motor symptom efficacy in Parkinson's, superior to nine alternative dopaminergic therapies. 100% subcutaneous bioavailability and 10–20 min Tmax establish it as the prototypical aporphine scaffold. This hydrochloride salt ensures validated solubility and stability; generic substitution among salt forms or agonists risks non-equivalent pharmacology.

Molecular Formula C34H38Cl2N2O5
Molecular Weight 625.6 g/mol
CAS No. 314-19-2
Cat. No. B1663692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApomorphine Hydrochloride
CAS314-19-2
SynonymsApokinon
Apomorphin Teclapharm
Apomorphin-Teclapharm
Apomorphine
Apomorphine Chloride
Apomorphine Hydrochloride
Apomorphine Hydrochloride Anhydrous
Apomorphine Hydrochloride, Anhydrous
Apomorphine Hydrochloride, Hemihydrate
Britaject
Molecular FormulaC34H38Cl2N2O5
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
InChIInChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2/t2*13-;;;/m11.../s1
InChIKeyCXWQXGNFZLHLHQ-DPFCLETOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
SolubilityMINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER;  ODORLESS;  SOLN ARE NEUTRAL TO LITMUS;  LEVOROTATORY IN DIL ACID;  1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C;  PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/
Sol in alcohol, acetone, chloroform;  slightly sol in water, benzene, ether, petroleum ether
Slightly soluble in hydrochloric acid, ligand;  soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies
In water, 1.66X10+4 mg/L at 16 °C
5.10e-01 g/L

Apomorphine Hydrochloride (CAS 314-19-2): A Non-Selective Dopamine Agonist with Quantifiable Clinical Differentiation


Apomorphine Hydrochloride (CAS 314-19-2) is a non-selective dopamine receptor agonist that exhibits potent binding affinity across all dopamine receptor subtypes with pKi values of 6.43, 7.08, 7.59, 8.36, and 7.83 for human recombinant D1, D2L, D3, D4, and D5 receptors, respectively [1]. The compound demonstrates a unique biphasic effect on locomotor activity and displays both anti-Parkinsonian and neuroprotective actions following systemic administration [1]. As a prototypical dopamine agonist, it serves as a critical pharmacological probe for dopaminergic systems and is clinically indicated for the acute, intermittent treatment of hypomobility 'off' episodes in advanced Parkinson's disease [2].

Why Apomorphine Hydrochloride Cannot Be Interchanged with Other Dopamine Agonists or Apomorphine Salts Without Rigorous Evaluation


Generic substitution among dopamine agonists or even among apomorphine salt forms carries substantial scientific risk due to profound differences in receptor selectivity profiles, pharmacokinetic properties, and clinical efficacy metrics. Apomorphine Hydrochloride demonstrates a unique binding signature, notably its exceptionally high affinity for the D4 receptor subtype (pKi 8.36, Ki 2.6 nM), which distinguishes it from other dopamine agonists like pramipexole and ropinirole that predominantly target D2/D3 receptors [1]. Furthermore, network meta-analysis data reveal that apomorphine achieves the highest SUCRA value (99.0%) for efficacy on non-motor symptoms of Parkinson's disease compared to nine other dopaminergic therapies, including levodopa, pramipexole, and ropinirole [2]. Additionally, the hydrochloride salt form exhibits distinct solubility and stability characteristics compared to the hemihydrate or free base forms, which directly impact formulation development and parenteral preparation stability [3]. These quantitative differences in receptor pharmacology, clinical outcomes, and physicochemical properties preclude simple interchangeability and necessitate compound-specific procurement decisions.

Apomorphine Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement Decisions


D4 Receptor Affinity Differentiation: Apomorphine Hydrochloride vs. Class Dopamine Agonists

Apomorphine Hydrochloride demonstrates exceptionally high affinity for the D4 dopamine receptor subtype with a Ki of 2.6 nM and pKi of 8.36, representing a 38.8-fold higher affinity compared to its D1 receptor binding (Ki 101 nM) and 12.3-fold higher than D2L (Ki 32 nM). This D4-selective binding profile is quantitatively distinct from other clinically used dopamine agonists. For context, pramipexole demonstrates preferential D3 binding (Ki 0.5 nM) with lower D4 affinity, while ropinirole shows predominant D2/D3 activity with negligible D4 engagement [1].

Dopamine Receptor Pharmacology Receptor Binding Affinity D4 Receptor Selectivity

Superior Efficacy on Non-Motor Symptoms of Parkinson's Disease: Network Meta-Analysis of 10 Dopaminergic Therapies

In a network meta-analysis of 21 randomized controlled trials comparing 10 dopaminergic therapies, Apomorphine Hydrochloride demonstrated the highest efficacy for treating non-motor symptoms of Parkinson's disease with a SUCRA value of 99.0%. The analysis revealed that apomorphine treatment produced significantly greater improvement compared to multiple comparators: vs. pramipexole (WMD = -13.27, 95% CI: -19.22 to -7.40), vs. levodopa (WMD = -11.60, 95% CI: -17.89 to -5.57), vs. ropinirole (WMD = -10.90, 95% CI: -16.12 to -5.48), vs. rotigotine (WMD = -11.15, 95% CI: -16.64 to -5.04), and vs. rasagiline (WMD = -11.85, 95% CI: -17.31 to -6.16). All comparisons were statistically significant with 95% confidence intervals excluding zero [1].

Parkinson's Disease Non-Motor Symptoms Clinical Efficacy Network Meta-Analysis

Superior Bioavailability: Apomorphine Hydrochloride Subcutaneous vs. Oral Apomorphine

Apomorphine Hydrochloride administered subcutaneously demonstrates bioavailability equal to that of intravenous administration, approximating 100% systemic availability. In contrast, orally administered apomorphine exhibits bioavailability of less than 4% due to poor gastrointestinal absorption and extensive first-pass hepatic metabolism. Subcutaneous administration achieves peak plasma concentration within 10-20 minutes post-injection, enabling rapid therapeutic onset for rescue therapy applications [1]. The compound exhibits linear pharmacokinetics over a clinically relevant dose range of 2 mg to 8 mg following a single subcutaneous injection in patients with idiopathic Parkinson's disease [2].

Pharmacokinetics Bioavailability Route of Administration Subcutaneous Delivery

Brain Penetration and Relative Potency: Apomorphine vs. Norapomorphine and N-n-Propylnorapomorphine

Comparative pharmacokinetic analysis of three structurally related aporphine derivatives in mice demonstrates that apomorphine exhibits the highest relative potency based on brain content, with a standardized value of 1.0 compared to norapomorphine (0.06) and N-n-propylnorapomorphine (0.39). Although N-n-propylnorapomorphine shows greater absolute brain distribution, its lower intrinsic potency results in inferior overall pharmacological activity. Apomorphine exhibits a terminal elimination half-life (t1/2) of 47 minutes in mice, substantially longer than norapomorphine (20 minutes) and N-n-propylnorapomorphine (29 minutes) [1].

Blood-Brain Barrier Brain Distribution Aporphine Analogs Pharmacokinetics

Local Tolerability and Infusion Site Reaction Severity: Apomorphine HCl (APO-go) vs. Apomorphine Free Base Formulation (ND0701)

In a 28-day preclinical study in minipigs and a Phase I study in healthy volunteers comparing apomorphine HCl (APO-go) with ND0701 (apomorphine free base concentrated formulation), apomorphine HCl-treated infusion sites demonstrated more frequent, more severe, and slower-recovering local skin reactions. Infusion site nodules were reported more frequently and with higher severity at APO-go-treated sites compared with ND0701-treated sites. Importantly, the bioavailability of apomorphine was comparable between the two formulations, indicating that the improved tolerability of ND0701 did not compromise systemic drug exposure [1]. This evidence establishes the hydrochloride salt as the reference standard against which novel formulations are benchmarked.

Formulation Comparison Subcutaneous Infusion Tolerability Adverse Events

Apomorphine Hydrochloride (CAS 314-19-2): Research and Industrial Application Scenarios Driven by Comparative Evidence


Advanced Parkinson's Disease Rescue Therapy for 'Off' Episodes

Apomorphine Hydrochloride subcutaneous injection is indicated for the acute, intermittent treatment of hypomobility 'off' episodes in patients with advanced Parkinson's disease. This application is supported by the compound's 100% subcutaneous bioavailability and rapid Tmax of 10-20 minutes, enabling fast therapeutic onset [1]. The network meta-analysis evidence demonstrating superior efficacy on non-motor symptoms (SUCRA 99.0%) compared to nine other dopaminergic therapies provides quantitative justification for apomorphine selection in refractory cases where other agents have failed [2].

Pharmacological Probe for D4 Dopamine Receptor Studies

Apomorphine Hydrochloride serves as a prototypical pharmacological tool for investigating D4 dopamine receptor function due to its exceptionally high affinity for this subtype (Ki 2.6 nM, pKi 8.36). This 38.8-fold higher affinity for D4 relative to D1 receptors makes apomorphine uniquely suited for studies examining D4-mediated signaling pathways, behavioral pharmacology, and neuropsychiatric conditions where D4 receptor modulation is implicated [1]. The compound's well-characterized biphasic effects on locomotor activity further support its utility in behavioral neuroscience research [1].

Reference Standard for Novel Apomorphine Formulation Development

Apomorphine Hydrochloride (as APO-go) serves as the established reference formulation against which novel apomorphine delivery systems are benchmarked. Comparative studies evaluating tolerability, safety, and pharmacokinetic parameters utilize apomorphine HCl as the comparator to quantify improvements in local infusion site reactions while maintaining comparable bioavailability [1]. Additionally, stable parenteral solutions of apomorphine HCl prepared with 1% reduced l-ascorbic acid and stored under nitrogen at 5°C in the dark retain potency for at least one year, providing a validated preparation method for research applications [2].

Aporphine Scaffold Reference for CNS Drug Discovery

In medicinal chemistry and CNS drug discovery programs, Apomorphine Hydrochloride represents the benchmark aporphine scaffold with established relative potency of 1.0 based on brain content. This quantitative reference enables rational evaluation of novel aporphine analogs, where compounds such as norapomorphine (relative potency 0.06) and N-n-propylnorapomorphine (relative potency 0.39) are compared directly against apomorphine to assess structure-activity relationships and brain penetration efficiency [1]. The compound's elimination half-life of 47 minutes in mice provides a pharmacokinetic baseline for analog optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apomorphine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.